3-Methoxy-2-nitrodibenzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

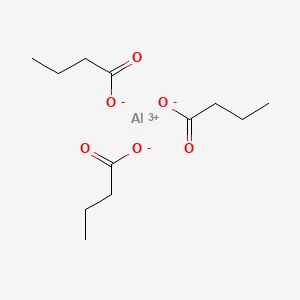

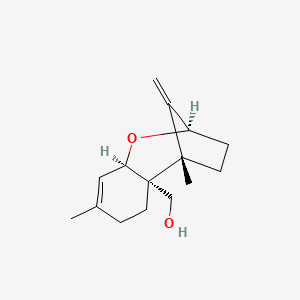

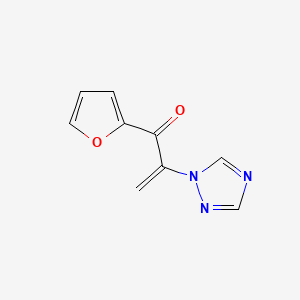

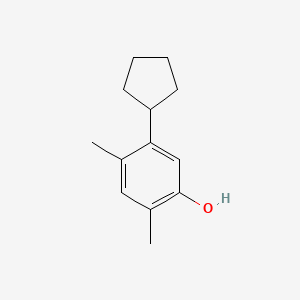

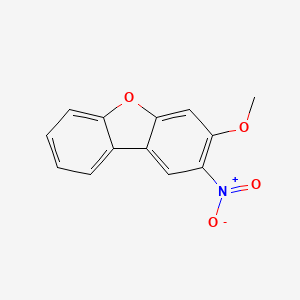

3-メトキシ-2-ニトロジベンゾフラン: は、分子式C₁₃H₉NO₄を持つ複素環式有機化合物です。 この化合物は、ジベンゾフラン環の3位にメトキシ基、2位にニトロ基を有することを特徴としています。

2. 製法

合成経路と反応条件: 3-メトキシ-2-ニトロジベンゾフランの合成は、いくつかの方法で達成できます。 一つの一般的なアプローチは、3-無置換ベンゾフランの求電子ニトロ化です。 この方法は、一般的に硝酸または二酸化窒素をニトロ化剤として、制御された条件下で行われます . 別の方法は、ニニツェスクインドール合成であり、キノンまたはキノンモノイミンとβ-ニトロエナミンを出発物質として用います .

工業的生産方法: 3-メトキシ-2-ニトロジベンゾフランの工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模ニトロ化プロセスが関与する可能性があります。 連続フロー反応器の使用と、結晶化やクロマトグラフィーなどの高度な精製技術により、生産プロセスの効率が向上します .

3. 化学反応解析

反応の種類: 3-メトキシ-2-ニトロジベンゾフランは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するキノンを形成するために酸化することができます。

還元: ニトロ基の還元により、アミノ誘導体が生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物:

酸化: キノンおよび他の酸化誘導体。

還元: アミノ誘導体。

置換: さまざまな置換ベンゾフラン誘導体.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-nitrodibenzofuran can be achieved through several methods. One common approach involves the electrophilic nitration of 3-unsubstituted benzofurans. This method typically uses nitric acid or nitrogen dioxide as the nitrating agents under controlled conditions . Another method involves the Nenitzescu indole synthesis, which uses quinones or quinone monoimines and β-nitroenamines as starting materials .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 3-Methoxy-2-nitrodibenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzofuran derivatives.

科学的研究の応用

化学: 3-メトキシ-2-ニトロジベンゾフランは、より複雑な分子の合成のための有機合成におけるビルディングブロックとして使用されます。 そのユニークな反応性は、新しい合成方法の開発において価値があります .

生物学と医学: この化合物は、抗菌、抗ウイルス、抗癌などの潜在的な生物活性について調査されています。 これは、創薬と開発におけるリード化合物として役立ちます .

産業: 産業分野では、3-メトキシ-2-ニトロジベンゾフランは、染料、顔料、その他の特殊化学品の合成に使用されます。 その誘導体は、先端材料の生産にも使用されます .

作用機序

3-メトキシ-2-ニトロジベンゾフランの作用機序は、特定の分子標的と経路との相互作用を含みます。 たとえば、生物系では、この化合物は、ペプチド合成におけるチオールに対する光除去可能な保護基として作用することができます。 UV光照射により、保護基が切断され、活性チオールが放出されます . この特性は、光感受性バイオマテリアルと制御された薬物放出システムの開発に利用されます .

類似化合物との比較

類似化合物:

3-ニトロベンゾフラン: 構造は似ていますが、メトキシ基がありません。

2-ニトロベンゾフラン: ニトロ基の位置が異なるため、反応性と用途が異なります.

3-メトキシベンゾフラン: ニトロ基がないため、化学的性質と用途が異なります.

独自性: 3-メトキシ-2-ニトロジベンゾフランは、メトキシ基とニトロ基の両方が存在するため、独特です。これにより、明確な反応性と生物活性をもたらします。 この組み合わせにより、合成化学において汎用性の高い化合物となり、製薬研究における貴重なリード化合物となります .

特性

CAS番号 |

71735-28-9 |

|---|---|

分子式 |

C13H9NO4 |

分子量 |

243.21 g/mol |

IUPAC名 |

3-methoxy-2-nitrodibenzofuran |

InChI |

InChI=1S/C13H9NO4/c1-17-13-7-12-9(6-10(13)14(15)16)8-4-2-3-5-11(8)18-12/h2-7H,1H3 |

InChIキー |

OUSHYUBESLWFNA-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C3=CC=CC=C3OC2=C1)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。